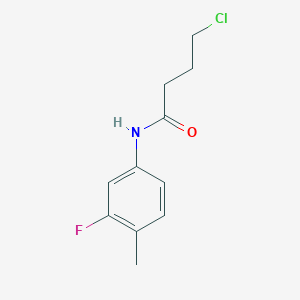

4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide

Description

Properties

IUPAC Name |

4-chloro-N-(3-fluoro-4-methylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO/c1-8-4-5-9(7-10(8)13)14-11(15)3-2-6-12/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUXXMLTAAIQTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCCCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide typically involves the reaction of 4-chlorobutanoyl chloride with 3-fluoro-4-methylaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane at a temperature of around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the butanamide moiety can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The amide group can be reduced to form amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex can be used under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products such as azido or thiocyanato derivatives.

Oxidation Reactions: Products such as carboxylic acids or ketones.

Reduction Reactions: Products such as primary or secondary amines.

Scientific Research Applications

Biological Activities

Research indicates that 4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide exhibits significant biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics. The presence of the chloro and fluoro groups is thought to enhance its biological activity by improving lipophilicity and receptor binding .

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential applications in developing new antimicrobial agents. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways .

Applications in Medicinal Chemistry

In medicinal chemistry, 4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide is being explored for:

- Drug Development : As a lead compound, it serves as a scaffold for designing more potent derivatives targeting specific diseases. Its structural features allow for modifications that can enhance efficacy and reduce toxicity .

- Pharmacological Studies : Ongoing research focuses on understanding its pharmacokinetics and pharmacodynamics to optimize dosing regimens and therapeutic windows .

Agricultural Uses

The compound's properties extend beyond medicinal applications into agriculture:

- Pesticidal Activity : There are indications that 4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide may act as an effective pest control agent. Its structural characteristics could make it suitable for developing new agrochemicals aimed at controlling pests while minimizing environmental impact .

Case Studies

Several case studies highlight the effectiveness of 4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting enzymes or receptors involved in key metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of prostaglandins, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Key Observations:

- Electron-Withdrawing Groups (EWGs): Nitro-substituted derivatives (e.g., 3-nitrophenyl, 4-nitrophenyl) exhibit higher molecular weights and melting points compared to methyl-substituted analogs, likely due to increased polarity and intermolecular interactions .

- Halogen Effects: The introduction of a second chloro substituent (as in 4-Chloro-N-(3-chloro-4-nitrophenyl)butanamide) further elevates molecular weight and may enhance lipophilicity, impacting solubility and reactivity .

Biological Activity

4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide can be described as follows:

- Molecular Formula : C12H14ClF N

- Molecular Weight : 239.70 g/mol

- IUPAC Name : 4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide

This compound contains a chloro group, a fluoro group, and an amide functional group, which contribute to its unique biological properties.

The biological activity of 4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can act as inhibitors or modulators of specific enzymes or receptors involved in inflammatory and metabolic pathways.

- Enzyme Inhibition : The compound may inhibit enzymes linked to inflammatory responses, potentially reducing the production of pro-inflammatory cytokines.

- Receptor Modulation : It may interact with receptors that regulate cell signaling pathways associated with inflammation and pain.

Antimicrobial Activity

Research has shown that 4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide exhibits notable antimicrobial properties. In vitro studies demonstrated significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent in clinical applications.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation.

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

-

Results :

- Significant reduction in cell viability was observed at concentrations above 50 µM.

- Induction of apoptosis was confirmed through flow cytometry assays.

Case Studies

A recent study evaluated the anti-inflammatory effects of compounds structurally similar to 4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide. The findings indicated that these compounds effectively reduced levels of IL-1β, IL-6, and TNF-α in LPS-induced inflammation models.

Study Highlights:

- In Vivo Model : Mice were treated with LPS to induce inflammation, followed by administration of the test compound.

- Outcome : Histological analysis showed reduced macrophage infiltration and lower serum levels of inflammatory markers (ALT and AST).

Q & A

Q. What are the established synthetic routes for 4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide?

- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution. A common approach involves reacting 4-chlorobutanoyl chloride with 3-fluoro-4-methylaniline in anhydrous dichloromethane under nitrogen, with triethylamine as a base to scavenge HCl . Alternatively, γ-butyrolactone can be used as a starting material: it undergoes ring-opening chlorination with thionyl chloride, followed by acylation with the amine . Yield optimization (typically 60–75%) requires strict temperature control (0–5°C) and stoichiometric equivalence of reagents.

Q. What spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 6.8 ppm (amide N-H), and δ 3.2–3.5 ppm (methylene groups adjacent to Cl) confirm the backbone.

- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 256.7 [M+H]+ validates the molecular weight.

- IR Spectroscopy : Stretching bands at 1650 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (C-F) are critical .

Q. How is the compound’s crystal structure resolved, and what intermolecular interactions stabilize it?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) data collected at 292 K using Mo-Kα radiation (λ = 0.71073 Å) are refined via SHELXL . Key findings:

- Planarity: The amide and aromatic moieties lie in a common plane (RMSD = 0.096 Å).

- Intermolecular bonds: N-H···N hydrogen bonds form R₂²(8) dimers, while C-H···O interactions propagate chains along the [100] axis .

Q. What in vitro assays are used to screen for anticancer activity?

- Methodological Answer :

- MTT Assay : IC50 values are determined against cancer cell lines (e.g., MCF-7, HeLa) after 48-hour exposure.

- Apoptosis Detection : Annexin V/PI staining via flow cytometry quantifies early/late apoptotic populations.

- Comparative Controls : Cisplatin or doxorubicin are used as positive controls to benchmark efficacy .

Q. How is solubility assessed for biological studies?

- Methodological Answer : Solubility is tested in DMSO (stock solution) and diluted in PBS (pH 7.4). Sonication (30 min at 40 kHz) and surfactants (e.g., 0.1% Tween-80) enhance dispersion. Stability is monitored via HPLC over 24 hours to detect hydrolysis or aggregation .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress dihalogenated by-products?

- Methodological Answer :

- Kinetic Control : Lower reaction temperatures (−10°C to 0°C) and slow reagent addition reduce competing bromination at alternative positions.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor mono-substitution, while chloroform may promote dihalogenation .

- Monitoring : Real-time HPLC analysis (C18 column, acetonitrile/water gradient) identifies by-products early.

Q. How do solvation effects influence the compound’s spectroscopic and reactive properties?

- Methodological Answer : Solvent polarity alters charge distribution and reaction pathways. For example:

- Polar Solvents (DMSO) : Stabilize zwitterionic intermediates, shifting NMR peaks (e.g., N-H proton downfield by 0.3 ppm).

- Nonpolar Solvents (Toluene) : Favor neutral species, enhancing electrophilicity at the chloroalkyl group.

Computational studies (DFT/B3LYP) with implicit solvent models (e.g., CPCM) predict these effects .

Q. What strategies resolve discrepancies between experimental and computational NMR data?

- Methodological Answer :

- 2D NMR : HSQC and HMBC correlations assign ambiguous signals (e.g., distinguishing aryl vs. amide carbons).

- DFT Refinement : Geometry optimization at the B3LYP/6-311+G(d,p) level with DMSO as a solvent model improves chemical shift accuracy (<±0.2 ppm error) .

Q. How is twinning addressed during crystallographic refinement?

- Methodological Answer :

Q. How can molecular docking predict interactions with biological targets like HDACs?

- Methodological Answer :

- Protein Preparation : HDAC8 (PDB: 1T69) is protonated and energy-minimized (AMBER force field).

- Docking : AutoDock Vina evaluates binding poses, scoring ΔG values. Key interactions:

- Chlorophenyl group occupies the hydrophobic pocket.

- Amide forms hydrogen bonds with Gly304 and His180 .

- Validation : Co-crystallization with HDAC inhibitors (e.g., SAHA) provides benchmark binding modes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.